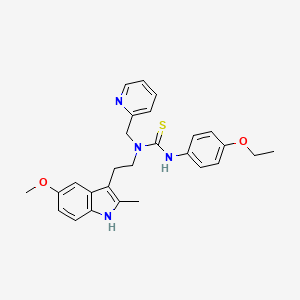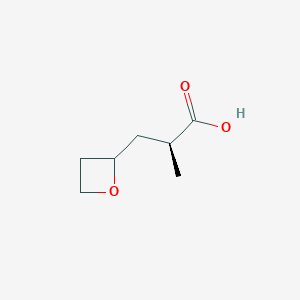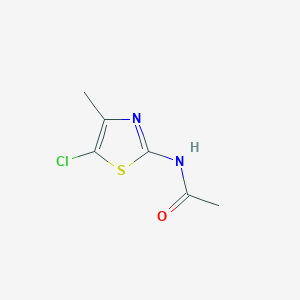
3-(4-ethoxyphenyl)-1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-2-ylmethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-ethoxyphenyl)-1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-2-ylmethyl)thiourea is a useful research compound. Its molecular formula is C27H30N4O2S and its molecular weight is 474.62. The purity is usually 95%.
BenchChem offers high-quality 3-(4-ethoxyphenyl)-1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-2-ylmethyl)thiourea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-ethoxyphenyl)-1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-2-ylmethyl)thiourea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Activities
This compound has shown promise as an antibacterial agent. Researchers have investigated its efficacy against specific bacterial strains, including Salmonella Typhi. In vitro studies have demonstrated inhibitory effects on bacterial growth, making it a potential candidate for further development as an antimicrobial agent .
Docking Studies and Validation
Computational docking studies have been conducted to explore the binding interactions between this compound and specific protein targets. By simulating the binding process, researchers gain insights into its potential mechanisms of action. Additionally, validation through molecular dynamics simulations and binding energy calculations provides further evidence of its binding affinity and stability .
Pharmacokinetics
Understanding the pharmacokinetic properties of a compound is crucial for drug development. Researchers have investigated the absorption, distribution, metabolism, and excretion (ADME) of this thiourea derivative. Pharmacokinetic studies help determine its bioavailability, tissue distribution, and elimination kinetics, which inform dosing regimens and potential clinical applications .
Structural Features Determination
The compound’s three-dimensional structure plays a pivotal role in its biological activity. Density functional theory (DFT) calculations have been employed to elucidate its structural features, electronic properties, and vibrational spectra. These insights aid in understanding its behavior in biological systems and guide modifications for improved activity .
Other Potential Applications
While the above fields represent key areas of investigation, this compound’s unique structure may also find applications in fields such as materials science, catalysis, or even as a fluorescent probe. Further exploration is warranted to unlock its full potential .
properties
IUPAC Name |
3-(4-ethoxyphenyl)-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N4O2S/c1-4-33-22-10-8-20(9-11-22)30-27(34)31(18-21-7-5-6-15-28-21)16-14-24-19(2)29-26-13-12-23(32-3)17-25(24)26/h5-13,15,17,29H,4,14,16,18H2,1-3H3,(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLZXUDAIOVIBSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)N(CCC2=C(NC3=C2C=C(C=C3)OC)C)CC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-((4-Methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(3-(methylthio)phenyl)methanone](/img/structure/B2436275.png)

![2-(8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-isopropylacetamide](/img/structure/B2436278.png)

![Benzo[b]thiophen-2-yl(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2436281.png)
![(E)-4-(Dimethylamino)-N-[(3-hydroxy-1-azabicyclo[2.2.2]octan-3-yl)methyl]but-2-enamide](/img/structure/B2436283.png)
![N-(1-cyanocycloheptyl)-2-{2-[(dimethylamino)methyl]morpholin-4-yl}acetamide](/img/structure/B2436284.png)
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(p-tolyl)methanesulfonamide](/img/structure/B2436286.png)


![4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl]piperidine hydrochloride](/img/structure/B2436293.png)

![N-(2-Ethoxyphenyl)-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2436296.png)
